5-(2,4-Difluorophenyl)-2-methoxypyrimidine

描述

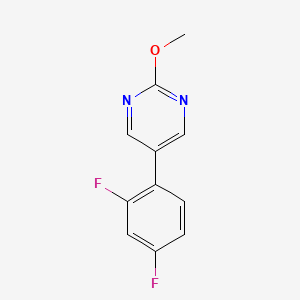

5-(2,4-Difluorophenyl)-2-methoxypyrimidine: is a heterocyclic aromatic compound that contains both pyrimidine and difluorophenyl groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine typically involves the reaction of 2,4-difluorobenzaldehyde with methoxyamine hydrochloride to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of difluorophenylpyrimidine carboxylic acids.

Reduction: Formation of difluorophenylpyrimidine alcohols.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

科学研究应用

Biological Activities

The biological activities of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine are diverse, making it an important candidate in drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrimidines have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways such as the vascular endothelial growth factor receptor (VEGFR-2), which is overexpressed in several cancers .

Antiinflammatory Effects

The incorporation of the difluorophenyl group has been linked to enhanced anti-inflammatory effects. Similar compounds have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating lower gastrointestinal irritation compared to traditional NSAIDs like aspirin .

Neuropharmacological Potential

Compounds related to this compound have been explored for their neuropharmacological effects. They may act on serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrimidine derivatives in various therapeutic contexts:

- Study on VEGFR-2 Inhibition : A series of new oxazolo[5,4-d]pyrimidines demonstrated significant anticancer activity against several cell lines (e.g., lung carcinoma A549 and breast adenocarcinoma MCF7), indicating that modifications to the pyrimidine structure can enhance bioactivity against cancer cells .

- Analgesic Properties : Research into diflunisal (a related compound) revealed its effectiveness as an analgesic with a favorable safety profile. This suggests that this compound may also possess similar analgesic properties due to structural similarities .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Main Application | Notable Properties |

|---|---|---|---|

| This compound | Structure | Anticancer | Enhanced lipophilicity and receptor selectivity |

| Diflunisal | Structure | Analgesic/Anti-inflammatory | Low gastrointestinal irritation; reversible COX inhibitor |

| 5-Fluorouracil | Structure | Anticancer | Antimetabolite; used primarily for gastrointestinal cancers |

作用机制

The mechanism of action of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the methoxypyrimidine moiety allows for selective inhibition of target pathways. This dual functionality makes it a versatile compound in both biological and chemical applications.

相似化合物的比较

- 2,4-Difluorophenyl isocyanate

- 2-(2,4-Difluorophenyl)-5-methylpyridine

- 2-(2,4-Difluorophenyl)-5-fluoropyridine

Comparison: Compared to these similar compounds, 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is unique due to its methoxypyrimidine structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of the difluorophenyl group also contributes to its stability and reactivity, making it a valuable compound in both research and industrial settings.

生物活性

5-(2,4-Difluorophenyl)-2-methoxypyrimidine (CAS No. 1352318-16-1) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a difluorophenyl group and a methoxy substituent, which contribute to its pharmacological properties. Research has indicated potential applications in medicinal chemistry, particularly in the development of novel therapeutics targeting various diseases.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) in the range of 0.5 to 256 µg/mL against E. coli and S. aureus .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study examining the structure-activity relationship (SAR) of pyrimidine derivatives, it was found that certain substituted pyrimidines exhibited potent inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats, where derivatives demonstrated significant reductions in inflammation.

Anticancer Activity

This compound has shown promise as an anticancer agent. In cell line studies, it exhibited cytotoxic effects against several cancer types. The compound's mechanism of action appears to involve the inhibition of key enzymes associated with cancer cell proliferation and survival pathways. For example, derivatives related to this compound have been reported to inhibit PARP1 activity, a target in cancer therapy .

Enzymatic Interactions

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound's difluorophenyl group enhances its binding affinity to target proteins, potentially altering their activity and downstream signaling pathways.

Biochemical Pathways

Research indicates that this compound may influence various biochemical pathways involved in inflammation and cancer progression. For instance, it has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in treated cells .

Comparative Analysis

| Compound | Activity | IC50 Values |

|---|---|---|

| This compound | Antimicrobial & Anti-inflammatory | Varies by strain/type |

| Celecoxib | Anti-inflammatory | 0.04 μmol |

| Indomethacin | Anti-inflammatory | 9.17 μmol |

| Olaparib | Anticancer | 57.3 μM |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrimidine derivatives against E. coli and S. aureus, where derivatives containing fluorinated phenyl groups displayed enhanced activity compared to non-fluorinated counterparts .

- Anti-inflammatory Effects : In a carrageenan-induced paw edema model, certain pyrimidine derivatives were tested for their anti-inflammatory effects and showed significant reductions in edema comparable to indomethacin .

- Anticancer Potential : Research involving breast cancer cell lines indicated that derivatives similar to this compound inhibited PARP1 activity effectively, suggesting a potential role in targeted cancer therapies .

Future Directions

The ongoing research into this compound suggests avenues for further development as a therapeutic agent. Future studies could focus on:

- Detailed SAR investigations to optimize its efficacy.

- In vivo studies to evaluate pharmacokinetics and toxicity profiles.

- Exploration of combination therapies with established anticancer drugs.

属性

IUPAC Name |

5-(2,4-difluorophenyl)-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c1-16-11-14-5-7(6-15-11)9-3-2-8(12)4-10(9)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGSISVVAREXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718589 | |

| Record name | 5-(2,4-Difluorophenyl)-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-16-1 | |

| Record name | 5-(2,4-Difluorophenyl)-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。